molecular formula C20H31BN2O5 B13713530 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester

3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13713530
M. Wt: 390.3 g/mol
InChI Key: WSZUTYQQOFEJQW-UHFFFAOYSA-N
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Description

3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the borylation of pyridine derivatives using pinacolborane or similar boron-containing reagents in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The molecular pathways involved often include the inhibition of specific enzymes or the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester include:

These compounds share the boronic ester group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of a pyridine ring, an azetidine ring, and a tert-butyl ester group, which confer specific reactivity and applications.

Properties

Molecular Formula

C20H31BN2O5

Molecular Weight

390.3 g/mol

IUPAC Name

tert-butyl 3-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C20H31BN2O5/c1-13-9-14(21-27-19(5,6)20(7,8)28-21)10-22-16(13)25-15-11-23(12-15)17(24)26-18(2,3)4/h9-10,15H,11-12H2,1-8H3

InChI Key

WSZUTYQQOFEJQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CN(C3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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